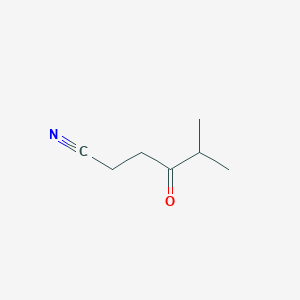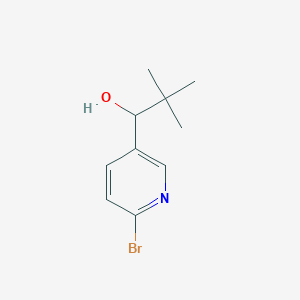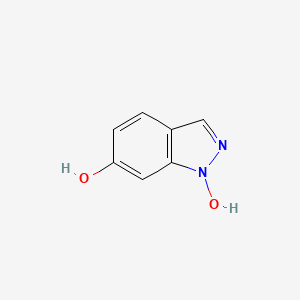
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a dimethylurea moiety at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea typically involves the reaction of 4-formylpyridine with dimethylurea under specific conditions. One common method includes:
Starting Materials: 4-formylpyridine and dimethylurea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-2-yl)-1,1-dimethylurea.
Reduction: 3-(4-Hydroxymethylpyridin-2-yl)-1,1-dimethylurea.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, while the dimethylurea moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
3-(4-Formylpyridin-2-yl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(4-Formylpyridin-2-yl)-1,1-dimethylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is unique due to its specific combination of a formyl group and a dimethylurea moiety, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-(4-formylpyridin-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9(14)11-8-5-7(6-13)3-4-10-8/h3-6H,1-2H3,(H,10,11,14) |
InChIキー |
WOXVGVCXWWSSMM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=NC=CC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)





![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


